
10-Methyl-2-(pyridin-2-ylethynyl)acridin-9(10H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-Methyl-2-(pyridin-2-ylethynyl)acridin-9(10H)-one is a synthetic organic compound that belongs to the class of acridines. Acridines are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, features a unique structure with a pyridin-2-ylethynyl group attached to the acridine core, which may impart specific chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methyl-2-(pyridin-2-ylethynyl)acridin-9(10H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Acridine Core: Starting from aniline derivatives, the acridine core can be synthesized through cyclization reactions.
Introduction of the Pyridin-2-ylethynyl Group: This step may involve Sonogashira coupling, where a pyridin-2-yl halide reacts with an ethynyl derivative in the presence of a palladium catalyst.
Methylation: The final step could involve the methylation of the acridine nitrogen to obtain the desired compound.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
10-Methyl-2-(pyridin-2-ylethynyl)acridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinone derivatives.
Reduction: Reduction reactions could lead to the formation of dihydroacridine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the acridine or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield acridone derivatives, while reduction could produce dihydroacridines.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May serve as a fluorescent probe or a DNA intercalator.
Industry: Could be used in the development of dyes, pigments, or other functional materials.
作用机制
The mechanism of action of 10-Methyl-2-(pyridin-2-ylethynyl)acridin-9(10H)-one would depend on its specific application. For instance:
DNA Intercalation: The compound may insert itself between DNA base pairs, disrupting replication and transcription processes.
Enzyme Inhibition: It could inhibit specific enzymes by binding to their active sites or allosteric sites.
相似化合物的比较
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye.
9-Aminoacridine: Another acridine derivative with applications in microbiology and biochemistry.
2-(Pyridin-2-ylethynyl)aniline: A compound with a similar pyridin-2-ylethynyl group but different core structure.
Uniqueness
10-Methyl-2-(pyridin-2-ylethynyl)acridin-9(10H)-one is unique due to its specific combination of the acridine core and the pyridin-2-ylethynyl group, which may impart distinct chemical and biological properties not found in other similar compounds.
属性
分子式 |
C21H14N2O |
|---|---|
分子量 |
310.3 g/mol |
IUPAC 名称 |
10-methyl-2-(2-pyridin-2-ylethynyl)acridin-9-one |
InChI |
InChI=1S/C21H14N2O/c1-23-19-8-3-2-7-17(19)21(24)18-14-15(10-12-20(18)23)9-11-16-6-4-5-13-22-16/h2-8,10,12-14H,1H3 |
InChI 键 |
LQLFCACHZLXHIB-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C=C(C=C2)C#CC3=CC=CC=N3)C(=O)C4=CC=CC=C41 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1S,8S)-10-hydroxy-12,12-dimethyl-6-methylidene-9,16-dioxo-14-oxapentacyclo[11.2.2.15,8.01,11.02,8]octadecan-7-yl] acetate](/img/structure/B12431674.png)
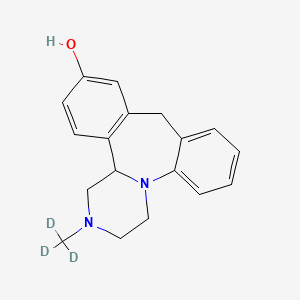
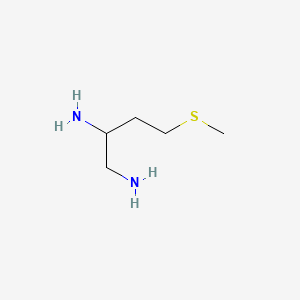


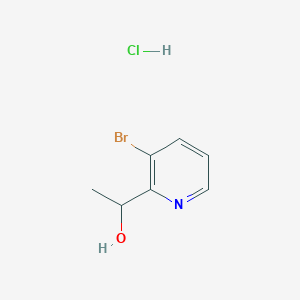
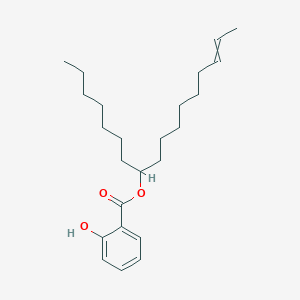
![(2R)-2-acetamido-3-[[2-amino-9-[(4-chlorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]-N-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide](/img/structure/B12431720.png)
![{5-[2-Amino-5-(2,2-dimethylpropionyl)thiazol-4-yl]-furan-2-yl}phosphonic acid](/img/structure/B12431728.png)
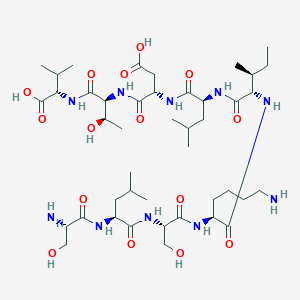
![(2S,3R)-2-[[(1S)-3-amino-3-oxo-1-(3-piperazin-1-yl-1,2,4-oxadiazol-5-yl)propyl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B12431754.png)


![2-[(Tert-butylcarbamoyl)amino]-3-methylbutanoic acid](/img/structure/B12431761.png)
